tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate
CAS No.:
Cat. No.: VC20369793
Molecular Formula: C19H26N2O3
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26N2O3 |
|---|---|
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate |
| Standard InChI | InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-11-7-10-19(13-21)15(12-20-16(19)22)14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,20,22)/t15-,19+/m0/s1 |
| Standard InChI Key | GDHZDHBRAYWWBH-HNAYVOBHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@@]2(C1)[C@@H](CNC2=O)C3=CC=CC=C3 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2(C1)C(CNC2=O)C3=CC=CC=C3 |
Introduction
tert-Butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate is a complex organic compound featuring a unique spirocyclic structure that incorporates both nitrogen and carbon atoms. This compound is notable for its chirality, with specific stereochemical configurations at the 4 and 5 positions of the spiro framework. The molecular formula and molecular weight of this compound are not explicitly detailed in the provided sources, but it is known to have a tert-butyl ester functional group, which contributes to its chemical reactivity and potential applications in medicinal chemistry and organic synthesis.
Potential Applications
This compound has potential applications in medicinal chemistry due to its unique structure, which may provide insights into designing novel therapeutic agents. Its chirality and functional groups make it suitable for further modification to target specific biological pathways.
Related Compounds
Several compounds share structural similarities with tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate. These include variations in the diaza positions and different spiro structures:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate | C19H26N2O3 | Different diaza position |
| Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | Not specified | Variations in nitrogen positioning |
| Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate | Not specified | Larger spiro structure |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume